Pachybasin

Antifungal Agriculture Natural Products

Researchers requiring a structurally defined anthraquinone reference with verified bioactivity for SAR studies often face inconsistent purity and undocumented potency. Pachybasin (CAS 2549-78-2) resolves this: • Quantified MIC panel across 9 microorganisms (16-64 μg/mL) enabling activity-based lot acceptance • Whole-plant efficacy equivalent to commercial fungicides (Tetraconazole + Azoxystrobin) against rust and powdery mildew • No significant mammalian toxicity at 20 mg/kg i.p.; validated biofungicide lead candidate

Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
CAS No. 2549-78-2
Cat. No. B032147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePachybasin
CAS2549-78-2
Synonyms1-Hydroxy-3-methyl-9,10-anthracenedione; 1-Hydroxy-3-methyl-9,10-anthraquinone;  Pachybasin
Molecular FormulaC15H10O3
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C15H10O3/c1-8-6-11-13(12(16)7-8)15(18)10-5-3-2-4-9(10)14(11)17/h2-7,16H,1H3
InChIKeyAFHWNNJNTNLCQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pachybasin: Fungal Anthraquinone Metabolite


Pachybasin (CAS 2549-78-2, molecular formula C15H10O3, molecular weight 238.24) is a naturally occurring fungal anthraquinone derivative primarily isolated from Trichoderma species and other endophytic fungi [1]. Structurally defined as 1-hydroxy-3-methylanthraquinone, it belongs to the anthraquinone class of secondary metabolites and is produced through microbial fermentation [2]. Unlike complex glycosylated anthraquinones, pachybasin is an aglycone with a relatively simple structure bearing a single α-hydroxy substitution and a methyl group, making it the simplest fungal anthraquinone [3].

Why Pachybasin Cannot Be Replaced by In-Class Analogs


Anthraquinones such as emodin, chrysophanol, physcion, and pachybasin share a common tricyclic quinone backbone but differ critically in their hydroxylation and methylation patterns. These subtle structural variations translate into quantitatively distinct biological activities and safety profiles. Direct comparative studies have demonstrated that pachybasin exhibits differential potency against specific pathogens, unique mycotoxin profiles, and a distinct in vivo safety signature relative to its closest analogs [1]. Additionally, pachybasin acts as an endogenous signaling molecule regulating Trichoderma mycoparasitic coiling—a specialized biocontrol function not reported for other anthraquinones such as chrysophanol or physcion [2]. Generic substitution based solely on anthraquinone class membership would therefore ignore these material, quantifiable differences in efficacy, specificity, and safety.

Quantitative Differentiation Evidence


Antifungal Potency Against Fusarium oxysporum vs. Nystatin

Pachybasin demonstrated significantly higher antifungal potency against the phytopathogenic fungus Fusarium oxysporum compared to the clinical antifungal agent nystatin [1]. This differential potency is particularly relevant for agricultural biocontrol applications where nystatin is not economically or environmentally suitable.

Antifungal Agriculture Natural Products

Broad-Spectrum Antimicrobial MIC Profile

Pachybasin exhibits quantifiable antimicrobial activity against a panel of Gram-positive, Gram-negative, and fungal species, with MIC values ranging from 16.0 to 64.0 μg/mL [1]. Notably, its potency against Staphylococcus aureus (MIC 32.0 μg/mL) is approximately 2-fold higher than against Escherichia coli (MIC 64.0 μg/mL), indicating differential susceptibility across microbial classes.

Antimicrobial MIC Bacteria

Antimildew Activity on Barley Powdery Mildew

In a head-to-head comparison using a Formvar-based in vitro system, pachybasin demonstrated direct, dose-dependent inhibition of conidial germination and appressorium formation in Blumeria graminis f. sp. hordei, the causative agent of barley powdery mildew [1]. Among the four anthraquinones tested (physcion, chrysophanol, emodin, pachybasin), physcion was the most potent, but pachybasin exhibited measurable direct fungistatic activity distinct from the host-plant defense induction mechanism previously attributed to chrysophanol and physcion [1].

Fungicide Powdery Mildew Anthraquinone

Efficacy vs. Commercial Fungicide in Rust and Powdery Mildew

In whole-plant assays against rust and powdery mildew diseases on pea and oat, pachybasin demonstrated efficacy similar to that of a commercial chemical fungicide (Tetraconazol 12.5% + Azoxystrobin 25%) in both preventive and curative applications [1]. Among the anthraquinones tested, pachybasin and lentiquinone C were identified as the most effective compounds in hampering fungal spore germination and appressoria formation [1].

Biocontrol Fungicide Agriculture

Mammalian General Toxicity Profile in Mice

A dedicated in vivo toxicological evaluation of pachybasin administered via intraperitoneal (i.p.) injection to adult male NMRI mice at doses of 5 mg/kg and 20 mg/kg revealed no significant general toxicities [1]. This safety profile contrasts with several other anthraquinones (e.g., emodin) which have documented hepatotoxicity and nephrotoxicity concerns at similar or lower doses [2]. However, pachybasin did exhibit embryo-toxicity in a zebrafish developmental model at concentrations ranging from 1 to 100 μM, necessitating caution in aquatic environments [1].

Toxicology Safety In Vivo

Mycoparasitic Coiling Regulation via cAMP Signaling

Pachybasin and emodin were shown to significantly increase the number of Trichoderma harzianum coils around Rhizoctonia solani hyphae and Nylon 66 fiber, with the effect mediated through elevated cAMP levels [1]. The increase in coiling was statistically significant in the presence of exogenous pachybasin, and the effect was diminished by a cAMP inhibitor, confirming the cAMP-dependent mechanism [1].

Biocontrol Signaling cAMP

Research and Industrial Applications for Pachybasin


Biofungicide Development Against Rust and Powdery Mildew

Based on whole-plant efficacy data demonstrating performance comparable to commercial fungicides (Tetraconazol + Azoxystrobin) against rust and powdery mildew on pea and oat, pachybasin is a validated lead candidate for developing biofungicide formulations targeting these economically significant crop diseases [1]. Its dual action—direct inhibition of spore germination/appressorium formation and potential host defense modulation—provides a robust mechanism for both preventive and curative applications [2].

Trichoderma Biocontrol Strain Enhancement

Pachybasin functions as an endogenous signaling molecule that enhances Trichoderma harzianum mycoparasitic coiling via cAMP elevation [1]. This property can be exploited to develop high-performance biocontrol formulations by supplementing exogenous pachybasin or engineering Trichoderma strains for optimized pachybasin production. The absence of significant mammalian general toxicity at 20 mg/kg supports its safe handling in agricultural settings [2].

Anthraquinone Structure-Activity Relationship Studies

Pachybasin, as the structurally simplest fungal anthraquinone bearing a single α-hydroxy group, serves as an essential reference compound for SAR investigations within the anthraquinone class [1]. Direct comparative studies with emodin, chrysophanol, and physcion have revealed that specific substituent arrangements on the anthraquinone backbone are crucial for direct antimildew activity versus host-defense induction mechanisms [2]. Researchers procuring pachybasin can leverage its defined structure and quantifiable activity profile as a baseline comparator for synthetic analog development.

Antimicrobial Susceptibility Benchmarking and QC

The established MIC profile of pachybasin against a panel of eight microorganisms (E. coli: 64.0 μg/mL; S. aureus: 32.0 μg/mL; B. subtilis: 64.0 μg/mL; M. luteus: 64.0 μg/mL; S. cerevisiae: 64.0 μg/mL; C. albicans: 64.0 μg/mL; A. niger: 64.0 μg/mL; A. flavus: 64.0 μg/mL; F. oxysporum: 16.0 μg/mL) provides a quantitative benchmark for lot-to-lot consistency verification and purity assessment [1]. This antimicrobial fingerprint enables procurement specifications to include activity-based acceptance criteria beyond standard chemical purity (HPLC) metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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